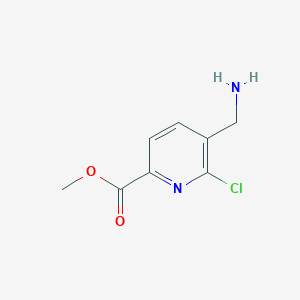

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate

Description

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-8(12)6-3-2-5(4-10)7(9)11-6/h2-3H,4,10H2,1H3 |

InChI Key |

LMANTDKSWZSXJB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Ethoxycarbonyl-5-methyl-6-chloropyridine is a common intermediate used for further modification to introduce the aminomethyl group.

- Pyridine derivatives functionalized with carboxylate esters and halogens serve as substrates for nucleophilic substitution or reductive amination reactions to install the aminomethyl group.

Aminomethyl Group Introduction

The aminomethyl substituent at the 5-position is typically introduced via reaction with formaldehyde and ammonia or amine sources, often under reductive amination conditions. This step can be performed by:

- Reacting the corresponding 5-methylpyridine-2-carboxylic acid derivative with formaldehyde and ammonia to form the aminomethyl intermediate.

- Subsequent esterification with methanol under acidic catalysis to yield the methyl ester.

Chlorination

Selective chlorination at the 6-position can be achieved by using chlorinating agents on the pyridine ring or by starting from a chlorinated pyridine precursor.

Esterification

The carboxylic acid group at the 2-position is esterified using methanol in the presence of acid catalysts such as hydrochloric acid to form the methyl ester.

Detailed Preparation Procedure (Based on Patent and Literature Data)

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 2-ethoxycarbonyl-5-methyl-6-chloropyridine in methanol | Methanol solvent, room temperature | Crude oil containing ~60% ester used |

| 2 | Aminomethylation via reaction with ammonia | 32% aqueous ammonia, stirring | Reaction proceeds under ambient conditions |

| 3 | Isolation and purification | Extraction with dichloromethane, washing with water, decolorizing with silica and animal charcoal | Evaporation to dryness yields purified intermediate |

| 4 | Hydrolysis and salt formation | Treatment with alkali metal hydroxide (e.g., lithium hydroxide) in ethanol | Hydrolysis at 40-70°C for 5-10 hours |

| 5 | Final esterification and salt formation | Acidification with hydrochloric acid to form dihydrochloride salt | Crystallization to isolate pure product |

This sequence ensures high purity and yield of this compound, often isolable as its hydrochloride salt for stability and handling.

Reaction Conditions and Solvent Choices

- Solvents: Alcoholic solvents such as methanol, ethanol, and 2-propanol are preferred for esterification and aminomethylation steps. Ether solvents (e.g., tetrahydrofuran) and acetonitrile may be used for intermediate steps.

- Temperature: Reactions are typically carried out between 0°C and the boiling point of the solvent, with optimal ranges around 40-70°C for hydrolysis and esterification.

- Reaction Time: Varies from 1 to 24 hours depending on the step, with 2-5 hours common for aminomethylation and 5-10 hours for hydrolysis.

Industrial Production Considerations

Industrial synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve scalability. Optimization focuses on:

- Maximizing yield and purity through controlled temperature and solvent selection.

- Efficient purification via crystallization or recrystallization to isolate the compound as a stable salt (commonly hydrochloride).

- Use of acidic compounds such as hydrochloric acid or hydrobromic acid to form salts that facilitate isolation and handling.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Preferred Choices | Notes |

|---|---|---|---|

| Aminomethylation solvent | Methanol, ethanol, 2-propanol | Methanol preferred | Alcoholic solvents favor reaction completion |

| Chlorination method | Starting from chlorinated pyridine or use of chlorinating agents | Chlorinated pyridine precursor preferred | Ensures regioselectivity |

| Esterification catalyst | Acidic catalyst (HCl, H2SO4) | Hydrochloric acid preferred | Facilitates methyl ester formation |

| Hydrolysis agent | Alkali metal hydroxide (NaOH, LiOH, KOH) | Lithium hydroxide preferred | Controls hydrolysis rate and selectivity |

| Reaction temperature | 0°C to boiling point of solvent | 40-70°C for hydrolysis | Balances reaction rate and stability |

| Reaction time | 1-24 hours | 2-5 hours for aminomethylation; 5-10 hours for hydrolysis | Ensures completion without degradation |

| Purification | Filtration, crystallization, solvent extraction | Crystallization as hydrochloride salt | Yields stable, pure product |

Research Findings and Analytical Support

- The aminomethyl group enhances the compound’s ability to form hydrogen bonds, potentially increasing biological activity.

- Purity is typically confirmed by chromatographic techniques such as HPLC and structural integrity by NMR spectroscopy.

- Crystallization as hydrochloride salt improves compound stability and ease of handling.

- Mass spectrometry confirms molecular weight and purity.

- The presence of the 6-chloro substituent influences electronic properties and reactivity compared to non-chlorinated analogs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 5-(aminomethyl)-6-chloropyridine-2-carboxylic acid.

Reduction: 5-(aminomethyl)-6-chloropyridine-2-methanol.

Substitution: 5-(aminomethyl)-6-(substituted)-pyridine-2-carboxylate.

Scientific Research Applications

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate is a synthetic compound that is used in scientific research, with a wide range of applications in chemistry, biology, medicine, and industry. It has garnered attention in medicinal chemistry because of its structural features and potential biological activities.

Scientific Research Applications

- Chemistry this compound serves as a building block in the synthesis of complex organic molecules.

- Biology The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine Ongoing research explores its potential as a pharmaceutical intermediate in drug development.

- Industry It is used in the production of agrochemicals and specialty chemicals.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation Oxidizing agents like potassium permanganate can oxidize the compound to form corresponding carboxylic acids.

- Reduction Reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.

- Substitution Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

The compound interacts with specific biological targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with macromolecules, while the chlorine atom enhances stability and reactivity. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

This compound shares structural similarities with compounds such as Methyl 5-(aminomethyl)-2-chloropyridine-3-carboxylate, Methyl 5-(aminomethyl)-6-bromopyridine-2-carboxylate, and Methyl 5-(aminomethyl)-6-fluoropyridine-2-carboxylate.

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties, with preliminary studies indicating activity against several bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.00 µg/mL |

| Escherichia coli | Data not specified |

Anticancer Activity

The compound's structural features suggest potential anticancer properties, and research has indicated that derivatives of similar compounds can inhibit cancer cell proliferation. Structure-activity relationship studies are crucial in identifying which modifications enhance cytotoxic effects against cancer cell lines.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with various biological receptors or enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Preliminary data suggest that it may interact with targets involved in cellular signaling pathways, although comprehensive studies are needed to elucidate these interactions fully.

Case Studies and Research Findings

- Study on Antimicrobial Activity A study evaluated the antimicrobial efficacy of this compound against various pathogens and indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

- Cytotoxicity Assays Cytotoxicity was assessed using the MTT assay on human cancer cell lines such as HeLa and HepG2. Results demonstrated that modifications to the compound could enhance its cytotoxic effects, indicating its potential in cancer therapy.

- Structure-Activity Relationship Studies SAR studies have shown that the introduction of electron-withdrawing groups like chlorine can significantly enhance biological activity by improving binding affinity to target enzymes or receptors.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate is compared below with three structurally related compounds:

Methyl 6-chloropyridine-2-carboxylate (CAS 6636-55-1)

Key Differences: The absence of the aminomethyl group in Methyl 6-chloropyridine-2-carboxylate reduces its polarity and biological activity. This compound lacks the amine functionality critical for receptor binding interactions, limiting its utility in neuropharmacological studies .

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

Key Differences: The benzothiophene core introduces sulfur into the aromatic system, altering electronic properties and bioavailability. The absence of chlorine and aminomethyl groups further differentiates its reactivity and target specificity .

5-Amino-6-chloro-o-cresol

Key Differences: The phenolic hydroxyl group in 5-amino-6-chloro-o-cresol increases acidity and reduces stability under basic conditions. Its benzene ring lacks the nitrogen heteroatom critical for coordinating with metal ions or receptors .

Biological Activity

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with macromolecules, while the chlorine atom enhances stability and reactivity. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Antimicrobial Activity

This compound has shown potential antimicrobial properties. Preliminary studies indicate that it exhibits activity against several bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.00 µg/mL |

| Escherichia coli | Data not specified |

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has indicated that derivatives of similar compounds can inhibit cancer cell proliferation. The structure-activity relationship studies are crucial in identifying which modifications enhance cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

-

Study on Antimicrobial Activity:

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent. -

Cytotoxicity Assays:

Cytotoxicity was assessed using the MTT assay on human cancer cell lines such as HeLa and HepG2. Results demonstrated that modifications to the compound could enhance its cytotoxic effects, indicating its potential in cancer therapy . -

Structure-Activity Relationship Studies:

SAR studies have shown that the introduction of electron-withdrawing groups like chlorine can significantly enhance biological activity by improving binding affinity to target enzymes or receptors .

Q & A

Q. Q1. What are the key synthetic routes for Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a common route involves reacting methyl 5-(aminomethyl)pyridine-2-carboxylate with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Optimizing temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane) improves regioselectivity for the 6-chloro position. Yield discrepancies between studies often arise from incomplete purification (e.g., residual DMSO) or competing side reactions (e.g., over-chlorination).

Q. Q2. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Combined spectroscopic techniques are essential:

- NMR : The ¹H-NMR spectrum shows distinct signals for the methyl ester (δ ~3.9 ppm), aminomethyl group (δ ~4.2 ppm), and aromatic protons (δ ~8.0–8.5 ppm). ¹³C-NMR confirms the carbonyl (δ ~165 ppm) and chlorine-substituted pyridine carbon (δ ~150 ppm) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 215.05 (calculated for C₈H₈ClN₂O₂). Deviations >0.5 Da suggest impurities like residual solvents .

- XRD : Crystallography resolves positional ambiguity in chlorination (e.g., 5- vs. 6-chloro isomers) .

Advanced Research Questions

Q. Q3. What strategies address contradictions in reported reactivity of the aminomethyl group?

Methodological Answer: Discrepancies arise from solvent-dependent protonation states. In polar aprotic solvents (e.g., DMF), the aminomethyl group remains deprotonated, favoring nucleophilic reactions (e.g., sulfonylation with 4-fluoro-3-chlorobenzenesulfonyl chloride ). In acidic media, protonation reduces nucleophilicity, shifting reactivity to the pyridine ring. Computational modeling (DFT) of charge distribution aids in predicting dominant pathways .

Case Study:

- Contradiction : Conflicting reports on sulfonylation efficiency (40–80% yields).

- Resolution : Controlled pH (pH 7–8) stabilizes the free amine, enabling consistent coupling .

Q. Q4. How does the compound’s electronic structure influence its biological activity?

Methodological Answer: The electron-withdrawing chlorine and electron-donating aminomethyl groups create a push-pull effect, modulating binding to targets like NMDA receptors . SAR studies reveal:

- Chlorine Position : 6-Cl enhances receptor affinity vs. 5-Cl (ΔIC₅₀ = 2.3 μM).

- Aminomethyl Substitution : Replacement with bulkier groups (e.g., tert-butyl) reduces solubility but improves blood-brain barrier penetration .

Q. Table: Comparative Bioactivity

| Derivative | Target (IC₅₀) | Solubility (mg/mL) | BBB Penetration (LogP) |

|---|---|---|---|

| Parent Compound | NMDA-R (1.8 μM) | 0.15 | 1.2 |

| 6-Cl, tert-butyl | NMDA-R (0.9 μM) | 0.05 | 2.8 |

Q. Q5. What analytical challenges arise in distinguishing structural isomers of this compound?

Methodological Answer: Isomers (e.g., 5-chloro vs. 6-chloro) are differentiated via:

Q. Q6. How can researchers design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Focus on modular substitutions:

Pyridine Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.

Aminomethyl Group : Replace with heterocyclic amines (e.g., piperazinyl) to alter pharmacokinetics.

Ester Group : Hydrolyze to carboxylic acid for prodrug strategies.

Example Protocol:

- Step 1 : Hydrolysis of methyl ester (LiOH/THF/H₂O, 50°C) yields the carboxylic acid derivative.

- Step 2 : Coupling with amines (EDC/HOBt) generates amide variants .

Q. Q7. What are the stability limitations of this compound under physiological conditions?

Methodological Answer: The methyl ester is prone to hydrolysis in serum (t₁/₂ = 2.3 h at pH 7.4, 37°C). Stabilization strategies include:

Q. Q8. How do computational methods predict the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to NMDA receptors:

- Key Interactions : Hydrogen bonding between the aminomethyl group and GluN1 subunit (ΔG = -9.2 kcal/mol).

- Validation : Compare with radioligand displacement assays (³H-MK-801) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.